REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[S:13][C:12]([C:14]([O:16]C)=[O:15])=[C:11]([CH3:18])[CH:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CO>[C:1]([O:5][C:6]([NH:8][C:9]1[S:13][C:12]([C:14]([OH:16])=[O:15])=[C:11]([CH3:18])[CH:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
compound
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC(=C(S1)C(=O)OC)C
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
26.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
26.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 19.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 50° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Methanol was evaporated under reduced pressure, water and ethyl acetate
|
Type
|
ADDITION
|
Details
|
were added to the resulting residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with water (×2)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (×2)
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure, and moisture
|
Type
|
CUSTOM
|
Details
|
was removed from the resulting residue azeotropically with toluene (×2)
|
Reaction Time |
19.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC(=C(S1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |